4'-(Ethoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid
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Overview
Description
4’-(Ethoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid is a bipyridine derivative with the molecular formula C16H16N2O4 This compound is known for its unique structural features, which include two pyridine rings connected by a carbon-carbon bond, with ethoxycarbonyl and carboxylic acid functional groups attached to the 4 and 4’ positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Ethoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-bipyridine, which is commercially available or can be synthesized through various methods.
Functional Group Introduction:
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions in the presence of a catalyst.
Industrial Production Methods
Industrial production of 4’-(Ethoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4’-(Ethoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or aldehyde.
Substitution: The bipyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4’-(Ethoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 4’-(Ethoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, making it more reactive in catalytic processes. The compound’s functional groups also play a role in its reactivity and interactions with other molecules, contributing to its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(ethoxycarbonyl)-2,2’-bipyridine
- 4,4’-Bis(carboxy)-2,2’-bipyridine
- 4,4’-Bis(methoxycarbonyl)-2,2’-bipyridine
Uniqueness
4’-(Ethoxycarbonyl)-[2,2’-bipyridine]-4-carboxylic acid is unique due to the presence of both ethoxycarbonyl and carboxylic acid groups, which provide distinct reactivity and coordination properties compared to its analogs. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H12N2O4 |
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Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H12N2O4/c1-2-20-14(19)10-4-6-16-12(8-10)11-7-9(13(17)18)3-5-15-11/h3-8H,2H2,1H3,(H,17,18) |
InChI Key |
NYOYIBKBWJNURJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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